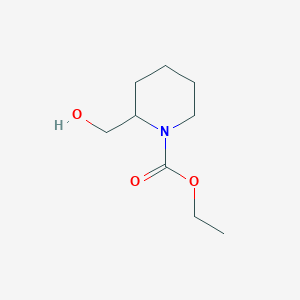

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. Key reagents and conditions include:

Mechanistic Insight : Oxidation proceeds via radical intermediates (TEMPO) or acidic deprotonation followed by electron transfer (KMnO₄/CrO₃) .

Reduction Reactions

The ester and hydroxymethyl groups are reduced under varying conditions:

Note : Catalytic hydrogenation preserves stereochemistry, while LiAlH₄ reduces the ester to a primary alcohol .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

Key Finding : Amidation proceeds efficiently under mild conditions, while bulky nucleophields require elevated temperatures .

Condensation Reactions

The hydroxymethyl group reacts with aldehydes to form heterocycles:

| Aldehyde | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Formaldehyde | Toluene, reflux | Oxazolidine-fused piperidine | 85 | |

| Acrolein | Hexane, RT | Octahydro-pyridooxazepin | 93 | |

| Benzaldehyde | Piperidine catalyst | Benzylic oxazolidine | 70 |

Mechanism : Imine formation followed by cyclization, as confirmed by NMR studies .

Hydrolysis Reactions

The ester group is hydrolyzed under acidic or basic conditions:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux | 2-(Hydroxymethyl)piperidine-1-carboxylic acid | 90 | |

| NaOH (10%), MeOH | Sodium carboxylate salt | 95 |

Application : Hydrolysis to carboxylic acid intermediates is critical for further functionalization .

Cross-Coupling Reactions

The hydroxymethyl group undergoes Pd-mediated coupling:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aryl halides | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl derivatives | 75–80 | |

| Alkenes | Grubbs catalyst | Cyclized olefin products | 60 |

Limitation : Steric hindrance from the piperidine ring reduces coupling efficiency .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Intermediate in Organic Synthesis

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with acids to form esters, enhancing reactivity. |

| Alkylation | Can be alkylated to introduce new functional groups. |

| Reduction | The hydroxymethyl group can be reduced to alcohols or other derivatives. |

Medicinal Chemistry Applications

2. Drug Development

The compound's structural characteristics make it suitable for designing new pharmaceuticals, particularly in targeting specific biological pathways.

-

Case Study: ERK5 Inhibitors

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as ERK5 inhibitors. These compounds showed promising results in inhibiting cancer cell growth by targeting the ERK5 signaling pathway . -

Case Study: Antimicrobial Agents

Research has indicated that derivatives of piperidine can exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in antibiotic development .

Pharmacokinetics and Safety Profiles

3. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in several studies, demonstrating favorable absorption and distribution characteristics.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate (42%) |

| Metabolism | Rapidly metabolized in liver microsomes |

| Efflux Ratio | <10 (indicating low efflux) |

These properties suggest that the compound could be developed into an effective therapeutic agent with manageable safety profiles.

Wirkmechanismus

The mechanism of action of Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl piperidine-3-carboxylate: Another piperidine derivative with similar structural features but different functional groups.

Methyl 2-(hydroxymethyl)piperidine-1-carboxylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxymethyl and an ethyl ester functional group. Its molecular formula is , and it has a molar mass of approximately 199.25 g/mol. The presence of the hydroxymethyl group is crucial for its biological interactions, as it can participate in hydrogen bonding and influence the compound’s binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to modulate the activity of certain kinases, which play critical roles in cell signaling pathways. The compound's mechanism involves:

- Binding Affinity : The hydroxymethyl and carboxylate groups enhance binding to target proteins, increasing the compound's efficacy.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the piperidine ring or the functional groups can significantly impact the biological activity of this compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 2 | Increased potency against specific targets |

| Replacement of ethyl with propyl group | Altered pharmacokinetics but reduced affinity |

| Hydroxymethyl substitution | Enhanced binding to target enzymes |

These modifications highlight the importance of structural features in determining the compound's biological profile.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited antiviral properties against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Compounds showed up to a 40-fold increase in potency compared to earlier analogs, indicating significant therapeutic potential in treating viral infections .

- Cytotoxic Effects : Research indicated that certain derivatives induced cytotoxicity in cancer cell lines, suggesting potential applications in oncology. The mechanism was linked to disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Inhibition Studies : In vitro assays revealed that this compound could inhibit key metabolic enzymes, which could be leveraged for therapeutic interventions in metabolic disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest:

Eigenschaften

IUPAC Name |

ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-4-3-5-8(10)7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNPDXGEDGUHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586343 | |

| Record name | Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208454-12-0 | |

| Record name | Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.